![molecular formula C21H15FN6OS B2989933 4-(4-fluorophenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide CAS No. 1904198-29-3](/img/structure/B2989933.png)
4-(4-fluorophenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups including a fluorophenyl group, a thiophenyl group, a triazolopyridazine group, and a pyrrole carboxamide group .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step reactions involving the coupling of different functional groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of multiple aromatic rings (phenyl, thiophenyl, triazolopyridazine, and pyrrole) and a variety of functional groups including a fluorine atom, a carboxamide group, and several nitrogen atoms .Chemical Reactions Analysis
The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The exact reactions would depend on the conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could increase its stability and the multiple aromatic rings could influence its solubility .Scientific Research Applications
Cardiovascular Research
Studies have highlighted the synthesis and investigation of compounds with structures similar to 4-(4-fluorophenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide, focusing on their potential cardiovascular benefits. The research identified compounds demonstrating significant coronary vasodilating and antihypertensive activities, indicating potential as cardiovascular agents. Notably, some synthesized compounds were found to be potent in coronary vasodilating activity, surpassing known medications in efficacy, thereby offering promising avenues for cardiovascular drug development (Sato et al., 1980).
Antitumor and Antimicrobial Activities
Further investigations into compounds with similar molecular structures have revealed their utility in antitumor and antimicrobial applications. Novel synthetic pathways yielded compounds with significant cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of established chemotherapy drugs. Additionally, these compounds exhibited pronounced antimicrobial activity, underlining their potential in developing new treatments for cancer and infectious diseases (Riyadh, 2011).
Anticonvulsant Research
Research on analogs containing similar core structures has demonstrated their relevance in the development of anticonvulsant medications. Studies focusing on the synthesis and testing of these compounds have revealed varied levels of efficacy against seizures, contributing valuable insights into the structural factors influencing anticonvulsant activity. This research aids in understanding the pharmacological landscape for treating epilepsy and related disorders (Kelley et al., 1995).
Antioxidant Properties
Recent studies have also examined the antioxidant properties of compounds bearing structural resemblance to 4-(4-fluorophenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide. These compounds showed a potent antioxidant capacity, suggesting their potential role in combating oxidative stress-related diseases. The investigations provided a basis for further exploration of these compounds as therapeutic agents in diseases where oxidative stress plays a crucial role (Sunil et al., 2010).
Future Directions
properties
IUPAC Name |
4-(4-fluorophenyl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN6OS/c22-15-5-3-13(4-6-15)14-10-17(23-11-14)21(29)24-12-20-26-25-19-8-7-16(27-28(19)20)18-2-1-9-30-18/h1-11,23H,12H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMGGFHFNQWORS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=NN=C3CNC(=O)C4=CC(=CN4)C5=CC=C(C=C5)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,4-dichlorophenyl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2989850.png)
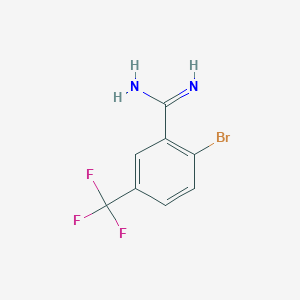

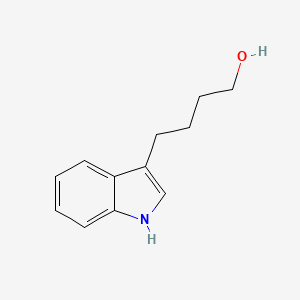
![3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride](/img/structure/B2989859.png)

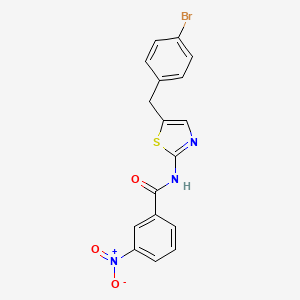
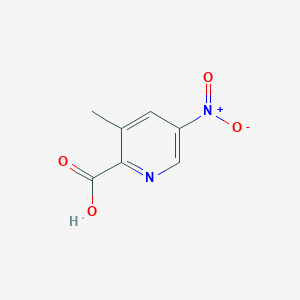
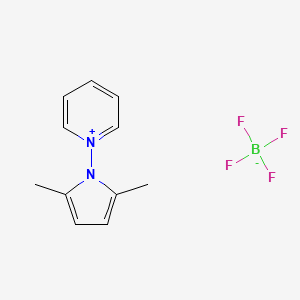

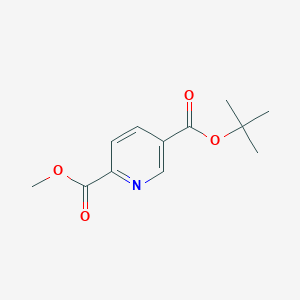
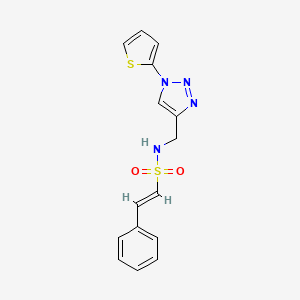
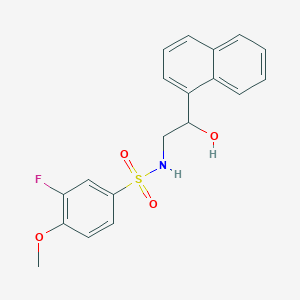
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2989872.png)